1-(4-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 1-(4-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240627
InChI: InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

1-(4-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC17240627

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-methylpyrrole-2,5-dione
Standard InChI InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-6H,1H3
Standard InChI Key CXYSJIIRJSNRJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(4-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, reflects its core structure:

  • Pyrrole-2,5-dione backbone: A five-membered lactam ring with ketone groups at positions 2 and 5.

  • Substituents:

    • A 4-fluorophenyl group at position 1.

    • A methyl group at position 3.

The molecular formula is C₁₁H₈FNO₂, with a molar mass of 205.18 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₁H₈FNO₂
Molecular Weight205.18 g/mol
IUPAC Name1-(4-Fluorophenyl)-3-methylpyrrole-2,5-dione
Canonical SMILESCC1=CC(=O)N(C1=O)C2=CC=C(C=C2)F

The fluorophenyl group enhances electron-withdrawing effects, influencing reactivity and potential biological interactions.

Synthesis and Manufacturing

While no explicit synthetic route for 1-(4-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is documented in the provided sources, its preparation can be inferred from analogous compounds:

Key Synthetic Steps

  • Starting Materials:

    • 4-Fluorobenzaldehyde (for the fluorophenyl group).

    • Methylamine or methyl-containing precursors (for the methyl substituent).

  • Condensation:

    • Reaction of 4-fluorobenzaldehyde with a methylated amine under acidic conditions to form a Schiff base intermediate.

  • Cyclization:

    • Intramolecular cyclization using catalysts like acetic anhydride or trifluoroacetic acid to form the pyrrole-2,5-dione core.

  • Purification:

    • Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the pure product.

Industrial-scale production would likely employ continuous flow reactors to optimize yield and safety.

Physicochemical Properties

The compound’s properties are derived from its hybrid aromatic-heterocyclic structure:

PropertyDescription
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water.
Melting PointEstimated 150–160°C (based on analogs).
StabilityStable under inert atmospheres; susceptible to hydrolysis under strongly acidic/basic conditions.

The electron-deficient pyrrole ring and fluorinated aryl group contribute to its reactivity in substitution and addition reactions.

HazardPrecaution
IrritationUse gloves and eye protection.
VolatilityHandle in a fume hood.
StorageStore in airtight containers at 2–8°C.

Applications and Future Directions

  • Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.

  • Materials Science: Potential use in organic semiconductors due to its conjugated system.

  • Chemical Synthesis: Intermediate for synthesizing fluorinated heterocycles.

Further research should prioritize:

  • In vitro toxicity profiling.

  • Structure-activity relationship (SAR) studies.

  • Optimization of synthetic routes for scalability.

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